3,3,3-Trifluoro-2-oxopropanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3,3-Trifluoro-2-oxopropanoic acid can be synthesized through several methods. One common approach involves the reaction of trifluoroacetic acid with oxalyl chloride, followed by hydrolysis to yield the desired product . Another method includes the reaction of trifluoroacetaldehyde with carbon monoxide and water under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The process often includes steps such as distillation and crystallization to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: 3,3,3-Trifluoro-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trifluoroacetic acid.
Reduction: Reduction reactions can yield trifluoroethanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed in substitution reactions.
Major Products Formed:
Oxidation: Trifluoroacetic acid.
Reduction: Trifluoroethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3,3-Trifluoro-2-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is utilized in studies involving enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-oxopropanoic acid involves its interaction with various molecular targets and pathways. For instance, it can act as a substrate for enzymes such as diol dehydratase, leading to the formation of intermediate radicals and subsequent products . The compound’s fluorine atoms play a crucial role in stabilizing these intermediates and influencing the reaction pathways .
Comparison with Similar Compounds
- Trifluoroacetic acid
- Trifluoroethanol
- Trifluoromethyl ketone
Comparison: 3,3,3-Trifluoro-2-oxopropanoic acid is unique due to its combination of a trifluoromethyl group and a keto group, which imparts distinct reactivity and stability compared to other fluorinated compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3,3,3-trifluoro-2-oxopropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF3O3/c4-3(5,6)1(7)2(8)9/h(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDJEHMDNREMFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546989 | |
Record name | 3,3,3-Trifluoro-2-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
431-72-1 | |
Record name | 3,3,3-Trifluoro-2-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,3-trifluoro-2-oxopropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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